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N-Lactoyl-Leucine - 210769-82-7

N-Lactoyl-Leucine

Catalog Number: EVT-6746386
CAS Number: 210769-82-7
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-lactoyl-Leucine is a leucine derivative.
Source and Classification

N-Lactoyl-Leucine can be synthesized from natural sources, specifically through the reaction of lactic acid, which is produced during fermentation processes, and leucine, an essential amino acid found in various protein sources. The compound falls under the category of amino acid derivatives and is recognized for its biodegradable nature, making it suitable for biomedical applications including drug delivery systems and tissue engineering.

Synthesis Analysis

Methods of Synthesis

N-Lactoyl-Leucine can be synthesized primarily through two methods:

  1. Chemical Synthesis: This involves a condensation reaction between lactic acid and leucine in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure optimal yield and purity of the product.
  2. Enzymatic Synthesis: Recent studies have explored enzymatic pathways for synthesizing N-Lactoyl-Leucine, which can provide more specific control over the reaction conditions and potentially yield higher purity products . Enzymes can facilitate the formation of this compound from its precursors while minimizing by-products.

Technical Details

The typical reaction conditions for chemical synthesis include heating the reactants to promote the formation of the lactone bond while maintaining an acidic environment to drive the reaction forward. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed post-synthesis to confirm the structure and purity of N-Lactoyl-Leucine .

Molecular Structure Analysis

Structure

N-Lactoyl-Leucine has a molecular formula of C9H17NO4C_9H_{17}NO_4 and a molecular weight of approximately 203.24 g/mol. The structure features a lactone ring that contributes to its unique chemical properties:

  • IUPAC Name: (2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid
  • Molecular Geometry: The presence of one stereocenter at the C-2 position makes it a chiral molecule, which is significant for its interaction with biological systems.

Data

The compound exhibits a melting point range of 88-91°C and is slightly soluble in water, ethanol, and methanol. Its stability under normal temperature and pressure conditions makes it suitable for various applications.

Chemical Reactions Analysis

Reactions

N-Lactoyl-Leucine participates in several chemical reactions typical of amino acids and esters:

  1. Hydrolysis: Under aqueous conditions or in the presence of enzymes, N-Lactoyl-Leucine can hydrolyze back into lactic acid and leucine.
  2. Transesterification: This compound can react with alcohols to form esters, which may be useful in developing new materials or drugs.

Technical Details

The kinetics of these reactions can vary based on environmental conditions such as pH, temperature, and the presence of catalysts or enzymes. Studies have utilized liquid chromatography-mass spectrometry (LC-MS) to monitor these reactions effectively .

Mechanism of Action

Process

The mechanism by which N-Lactoyl-Leucine functions biologically involves its interaction with cellular pathways. It acts as a bioavailable alternative to traditional amino acids in cell culture media, enhancing solubility and uptake by cells such as Chinese hamster ovary cells. This property makes it particularly valuable in biotechnological applications where efficient protein production is desired .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 88-91°C
  • Solubility: Slightly soluble in water; more soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Stable under normal conditions; susceptible to hydrolysis under extreme conditions.
  • Reactivity: Can undergo hydrolysis, transesterification, and other typical reactions associated with amino acids.

Relevant data indicate that N-Lactoyl-Leucine maintains its integrity under various experimental conditions, making it suitable for long-term studies in biological systems .

Applications

N-Lactoyl-Leucine has several notable applications:

  1. Biotechnology: Used as an alternative to traditional amino acids in cell culture media to enhance protein production.
  2. Biomedical Engineering: Its biodegradable nature allows for use in drug delivery systems and tissue engineering scaffolds.
  3. Food Industry: Investigated for potential use as flavor enhancers due to its taste characteristics derived from fermentation processes .
Introduction to N-Lactoyl-Leucine in Flavor and Fermentation Science

N-Lactoyl-leucine (Lac-Leu), a covalent conjugate of lactic acid and the branched-chain amino acid leucine, represents an emerging class of bioactive flavor compounds in fermented foods. Characterized by its pseudopeptide structure, this molecule exemplifies the complex biochemical transformations occurring during fermentation. Unlike free amino acids, Lac-Leu’s N-acyl modification enhances its stability and sensory functionality, positioning it as a critical contributor to the nuanced flavor profiles of traditional fermented products. Its discovery has reshaped understanding of non-volatile taste compounds beyond traditional umami substances like glutamate.

Historical Discovery and Prevalence in Fermented Foods

Lac-Leu was first isolated in 2009 from Parmigiano-Reggiano cheese during ripening, where lactobacilli enzymatically catalyzed the conjugation of lactic acid and leucine [4]. Subsequent metabolomic studies revealed its presence in diverse fermented products:

  • Soy sauce: Identified as one of 13 N-lactoyl-amino acids (Lac-AAs) accumulating during late-stage fermentation [1]
  • Dry-cured ham: Detected as a secondary metabolite influencing savory notes [4]
  • Korean kimchi and coffee: Correlated with fermentation duration and bacterial activity [1]

The biosynthesis occurs primarily via reverse proteolysis catalyzed by microbial enzymes such as cytosolic nonspecific dipeptidase 2 (CNDP2) and transglutaminases (Tgase). In soy sauce, Lactobacillus spp. drive Lac-Leu formation through lactoyl transferase activity, peaking during the moromi stage where pH and temperature optimize enzymatic kinetics [1] [3]. Table 1 summarizes occurrence across food matrices:

Table 1: Occurrence of N-Lactoyl-Leucine in Fermented Foods

Food ProductConcentration RangePrimary Biosynthetic Agent
Soy sauce0.8–2.1 mg/kgLactobacillus spp., Tgase
Parmigiano-Reggiano1.2–3.4 mg/kgLactic acid bacteria (LAB)
Dry-cured ham0.5–1.7 mg/kgEndogenous muscle enzymes
Korean kimchi0.3–1.0 mg/kgLactobacillus helveticus

Role in Umami and Kokumi Taste Modulation in Soy Sauce

In soy sauce, Lac-Leu acts as a dual-function modulator: enhancing umami (savory taste) and imparting kokumi ("mouthfulness" and continuity). Sensory recombination experiments demonstrate that Lac-Leu restores the missing sensory dimension in synthetic soy sauce models lacking amino acid derivatives [1] [3]. Key findings include:

  • Taste thresholds: 0.08 mg/mL in water and 0.16 mg/mL in monosodium glutamate (MSG) solution, indicating heightened potency in umami environments [1] [3]
  • Dynamic sensory profiles: Time-Intensity (TI) analysis shows Lac-Leu extends umami duration by ≥50% while suppressing bitterness through allosteric receptor interactions [3]
  • Receptor activation: Molecular docking confirms strong binding affinity with the umami receptor T1R1/T1R3 (-8.2 kcal/mol) and kokumi receptor CaSR (-7.9 kcal/mol), facilitating synergistic signaling [3]

Electronic tongue measurements reveal Lac-Leu lowers the detection threshold of NaCl by 18–22%, suggesting saltiness-enhancing potential [1]. Table 2 quantifies its sensory impact:

Table 2: Sensory Properties of N-Lactoyl-Leucine in Model Systems

Test SystemAttribute EnhancedEnhancement ThresholdKey Mechanism
WaterKokumi, astringency0.08 mg/mLCaSR agonism
MSG solution (0.05%)Umami continuity0.16 mg/mLT1R1/T1R3 allostery
NaCl solution (0.5%)Saltiness perception0.10 mg/mLIon channel modulation

Comparative Analysis of N-Lactoyl-Amino Acids in Global Fermented Products

Lac-Leu’s flavor contribution diverges significantly from other Lac-AAs due to structural specificity. Comparative studies show:

  • Soy sauce vs. cheese: Lac-Leu constitutes 18–22% of total Lac-AAs in soy sauce versus <8% in cheese, correlating with higher umami enhancement in soybean-based ferments [1]
  • Relative potency: In broth matrices, Lac-Leu exhibits 3.1-fold stronger umami-enhancing effects than N-lactoyl-isoleucine (Lac-Ile) due to superior receptor fit (ΔG = -8.2 vs. -6.9 kcal/mol with T1R1/T1R3) [3] [7]
  • Processing dependence: Fermentation temperature (50°C vs. 30°C) increases Lac-Leu yield by 40% in soy sauce, whereas N-lactoyl-glutamate dominates low-temperature ferments [1]

Region-specific fermentation practices further modulate Lac-Leu expression:

  • Japanese shoyu: Longer fermentation (≥6 months) elevates Lac-Leu via Tgase activity
  • Chinese soy sauce: High-salt conditions suppress Lac-Leu versus N-lactoyl-valine
  • European cheeses: Proteolysis depth favors N-lactoyl-phenylalanine formation over Leu derivatives [1] [7]

Table 3 compares key N-lactoyl-amino acids across products:

Properties

CAS Number

210769-82-7

Product Name

N-Lactoyl-Leucine

IUPAC Name

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1

InChI Key

BUMIGZVUJKNXCO-BQBZGAKWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O

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